molecular formula C16H12Br3IN2O4 B11562352 N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide

N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide

Cat. No.: B11562352
M. Wt: 662.9 g/mol
InChI Key: HQPHIUNRASTZAX-AERZKKPOSA-N
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Description

N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is a complex organic compound characterized by the presence of multiple halogen atoms and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide typically involves a multi-step process. One common route includes the condensation of 4-hydroxy-3-iodo-5-methoxybenzaldehyde with 2-(2,4,6-tribromophenoxy)acetohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine.

Scientific Research Applications

N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and functional groups.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Investigated for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets through its functional groups. The hydroxyl and methoxy groups may participate in hydrogen bonding, while the halogen atoms could engage in halogen bonding or other non-covalent interactions. These interactions can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide: Similar compounds include other hydrazones and Schiff bases with varying substituents on the aromatic rings.

    N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide: Compounds with similar halogenation patterns but different functional groups.

Uniqueness

The uniqueness of N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide lies in its specific combination of halogen atoms and functional groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C16H12Br3IN2O4

Molecular Weight

662.9 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide

InChI

InChI=1S/C16H12Br3IN2O4/c1-25-13-3-8(2-12(20)15(13)24)6-21-22-14(23)7-26-16-10(18)4-9(17)5-11(16)19/h2-6,24H,7H2,1H3,(H,22,23)/b21-6+

InChI Key

HQPHIUNRASTZAX-AERZKKPOSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)Br)I)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2Br)Br)Br)I)O

Origin of Product

United States

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